A Comprehensive Technical Guide to 1-(4-Fluorophenyl)cyclopropanamine Hydrochloride
A Comprehensive Technical Guide to 1-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Introduction: A Versatile Building Block in Modern Drug Discovery
1-(4-Fluorophenyl)cyclopropanamine hydrochloride is a synthetic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its unique structural architecture, featuring a cyclopropane ring fused to a fluorophenyl group and an amine functionality, makes it a valuable synthon for the construction of complex molecular entities. The constrained cyclopropane ring introduces conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions. Furthermore, the presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a lead compound. This guide provides an in-depth technical overview of 1-(4-Fluorophenyl)cyclopropanamine hydrochloride, encompassing its chemical identity, physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in contemporary drug development.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for regulatory compliance, scientific reproducibility, and safety. 1-(4-Fluorophenyl)cyclopropanamine hydrochloride is most reliably identified by its Chemical Abstracts Service (CAS) number.
Table 1: Chemical Identifiers for 1-(4-Fluorophenyl)cyclopropanamine Hydrochloride
| Identifier | Value |
| CAS Number | 1134524-25-6[1][2][3][4] |
| IUPAC Name | 1-(4-fluorophenyl)cyclopropan-1-amine hydrochloride[5] |
| Molecular Formula | C₉H₁₁ClFN[1][3] |
| Molecular Weight | 187.64 g/mol [6][7] |
| Canonical SMILES | C1CC1(C2=CC=C(C=C2)F)N.Cl |
| InChI Key | Not readily available |
The physicochemical properties of a compound dictate its behavior in biological systems and its suitability for various formulation strategies. The hydrochloride salt form of 1-(4-fluorophenyl)cyclopropanamine significantly enhances its aqueous solubility compared to the free base, a critical factor for its handling and application in various chemical reactions and biological assays.[5]
Table 2: Physicochemical Properties of 1-(4-Fluorophenyl)cyclopropanamine Hydrochloride
| Property | Value | Source |
| Appearance | White to off-white solid | General knowledge |
| Solubility | ~15 mg/mL in PBS (pH 7.4) at 25°C | [5] |
| Storage | Store at 2–8°C in airtight containers | [5] |
Synthesis of 1-(4-Fluorophenyl)cyclopropanamine: A Mechanistic Perspective
The synthesis of 1-(4-fluorophenyl)cyclopropanamine typically involves a multi-step sequence that begins with the construction of the cyclopropane ring, followed by the introduction of the amine functionality. While several synthetic routes have been reported, a common and illustrative approach involves the cyclopropanation of a styrenic precursor followed by a Curtius rearrangement. The rationale behind this strategy lies in the reliable formation of the three-membered ring and the subsequent versatile conversion of a carboxylic acid to an amine.
Illustrative Synthetic Workflow
Caption: A representative synthetic pathway to 1-(4-Fluorophenyl)cyclopropanamine hydrochloride.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate
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To a solution of 4-fluorostyrene in a suitable solvent such as dichloromethane, add a rhodium(II) catalyst (e.g., Rh₂(OAc)₄).
-
Slowly add a solution of ethyl diazoacetate to the reaction mixture at room temperature. The choice of a rhodium catalyst is crucial for controlling the stereoselectivity of the cyclopropanation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction and purify the crude product by column chromatography to yield the cyclopropane ester.
Step 2: Hydrolysis to 2-(4-fluorophenyl)cyclopropanecarboxylic acid
-
Dissolve the ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide, and heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the desired carboxylic acid.
Step 3: Curtius Rearrangement and Salt Formation
-
Suspend the 2-(4-fluorophenyl)cyclopropanecarboxylic acid in an inert solvent like toluene.
-
Add diphenylphosphoryl azide (DPPA) and triethylamine, followed by tert-butanol.
-
Heat the reaction mixture to induce the Curtius rearrangement, forming the Boc-protected amine. This one-pot procedure is often preferred for its operational simplicity and the stability of the Boc-protected intermediate.
-
After the reaction is complete, cool the mixture and purify the Boc-protected amine.
-
Dissolve the purified intermediate in a suitable solvent (e.g., diethyl ether or dioxane) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum to yield 1-(4-fluorophenyl)cyclopropanamine hydrochloride.
Analytical Characterization: Ensuring Purity and Identity
The structural integrity and purity of 1-(4-Fluorophenyl)cyclopropanamine hydrochloride must be rigorously verified using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the cyclopropane protons in the upfield region (typically δ 1.2–1.8 ppm) and the aromatic protons of the fluorophenyl group.[5] The coupling patterns of the aromatic protons can confirm the para-substitution of the fluorine atom.
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound, providing further confirmation of its identity.[5]
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H bonds of the primary amine salt and the C-F bond of the fluorophenyl group.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A reverse-phase HPLC method is typically employed for 1-(4-Fluorophenyl)cyclopropanamine hydrochloride.
Table 3: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale for Methodological Choices:
-
C18 Column : The non-polar stationary phase is well-suited for retaining the relatively non-polar analyte.
-
Acidified Mobile Phase : The addition of formic acid improves peak shape by ensuring the amine is protonated and minimizes tailing.
-
Gradient Elution : A gradient from a low to a high concentration of organic solvent allows for the efficient elution of the analyte while also separating it from potential impurities with different polarities.
Caption: A typical workflow for the purity analysis of 1-(4-Fluorophenyl)cyclopropanamine hydrochloride by HPLC.
Applications in Drug Development and Medicinal Chemistry
1-(4-Fluorophenyl)cyclopropanamine hydrochloride and its derivatives are of significant interest in medicinal chemistry due to the desirable properties imparted by the fluorinated cyclopropylamine motif.
-
Scaffold for Novel Therapeutics : This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The cyclopropylamine moiety is a recognized structural feature in various biologically active compounds.[8]
-
Enzyme Inhibition : Derivatives of cyclopropanamine have been investigated as inhibitors of various enzymes. For example, certain cyclopropanamine-containing molecules have shown inhibitory activity against lysine-specific demethylase 1 (LSD1), an enzyme implicated in certain cancers and neurological disorders.[8]
-
Analogs of Bioactive Molecules : The structural similarity of 1-(4-fluorophenyl)cyclopropanamine to known pharmacophores allows for its use in the generation of novel analogs of existing drugs. This strategy is often employed to improve the pharmacokinetic or pharmacodynamic profile of a lead compound. For instance, the closely related (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a key intermediate in the synthesis of Ticagrelor, an antiplatelet medication.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Fluorophenyl)cyclopropanamine hydrochloride.
-
Hazard Identification : The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]
Conclusion
1-(4-Fluorophenyl)cyclopropanamine hydrochloride is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a conformationally restricted cyclopropane ring and an electronically modified phenyl group provides a powerful tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and handling is essential for its effective application in drug discovery and development programs. This guide has provided a comprehensive technical overview to support researchers and scientists in leveraging the full potential of this important chemical entity.
References
-
Chemsigma. (n.d.). 1134524-25-6 CyclopropanaMine, 1-(4-fluorophenyl)-, hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]
Sources
- 1. 1134524-25-6 CyclopropanaMine, 1-(4-fluorophenyl)-, hydrochloride [chemsigma.com]
- 2. 1134524-25-6 | CAS DataBase [chemicalbook.com]
- 3. Zhengzhou kangnuochenrui Chemical Technology Co.,Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 4. 1134524-25-6|1-(4-Fluorophenyl)cyclopropanamine hydrochloride|BLD Pharm [fr.bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
